2-(2-Chlorophenoxy)-3-(piperidin-1-yl)quinoxaline
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Overview
Description
2-(2-Chlorophenoxy)-3-(piperidin-1-yl)quinoxaline is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core substituted with a 2-chlorophenoxy group and a piperidin-1-yl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-3-(piperidin-1-yl)quinoxaline typically involves the reaction of 2-chlorophenol with 3-(piperidin-1-yl)quinoxaline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-3-(piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(2-Chlorophenoxy)-3-(piperidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-3-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-2-chlorophenoxy)-1-(piperidin-1-yl)ethan-1-one
- 2-(4-amino-2-chlorophenoxy)-1-(piperidin-1-yl)propan-1-one
Uniqueness
2-(2-Chlorophenoxy)-3-(piperidin-1-yl)quinoxaline is unique due to its specific substitution pattern on the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18ClN3O |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-3-piperidin-1-ylquinoxaline |
InChI |
InChI=1S/C19H18ClN3O/c20-14-8-2-5-11-17(14)24-19-18(23-12-6-1-7-13-23)21-15-9-3-4-10-16(15)22-19/h2-5,8-11H,1,6-7,12-13H2 |
InChI Key |
NMFSFPDWIAGDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=CC=C4Cl |
Origin of Product |
United States |
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